(S)-4-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
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Description
The compound is a derivative of amino acids, specifically a modified form of aspartic acid or glutamic acid. It contains a benzyloxy carbonyl (Cbz) group and a tert-butoxy group, both of which are commonly used as protecting groups in organic synthesis .
Synthesis Analysis
The synthesis of such compounds typically involves the protection of the amino group with the Cbz group and the carboxylic acid group with the tert-butoxy group . The exact synthesis would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy .Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the Cbz and Boc groups would likely make it relatively non-polar and soluble in organic solvents .Scientific Research Applications
Synthesis and Peptide Modification
The compound is primarily used in the synthesis of non-proteinogenic amino acids and their derivatives. For instance, (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives are synthesized from a precursor closely related to (S)-4-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid, indicating the compound's relevance in the synthesis of complex amino acids (Adamczyk, Reddy, 2001). Similarly, tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for collagen cross-link synthesis, is derived from a structurally similar compound, showcasing the pivotal role of this chemical in biomedical applications (Adamczyk, Johnson, Reddy, 1999).
HIV-Protease Activity Detection
This chemical is also utilized in developing assays for HIV-protease activity detection. A derivative, (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, is used to synthesize oligopeptides that serve as sequence-specific chromogenic protease substrates, crucial for detecting HIV-protease activity (Badalassi, Nguyen, Crotti, Reymond, 2002).
Enzyme Inhibition Studies
2-Benzyl-5-hydroxy-4-oxopentanoic acid and its enantiomers are designed and synthesized for inhibitory activity against carboxypeptidase A, highlighting the compound's relevance in enzyme inhibition and interaction studies (Wang, Jin, Zeng, Tian, 2010).
Isotopic Labeling for Biological Studies
Additionally, the chemical is used in the efficient synthesis of isotopically labeled compounds like (+)-deoxypyridinoline, indicating its importance in preparing biologically relevant markers and probes (Adamczyk, Johnson, Reddy, Rege, 2000).
properties
IUPAC Name |
(4S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJECGKAFPHEJQS-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid | |
CAS RN |
5891-45-2 |
Source
|
Record name | Z-Glu-OtBu | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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